H-Arg-Arg-Pro-Tyr-N-Me-Ile-Leu-OH
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Overview
Description
The compound H-Arg-Arg-Pro-Tyr-N-Me-Ile-Leu-OH is a synthetic peptide that is part of the neurotensin family. Neurotensin is a 13-amino acid neuropeptide that functions as a neurotransmitter and neuromodulator in the central nervous system and as a hormone in the peripheral nervous system . The sequence This compound represents a modified version of the neurotensin peptide, specifically the C-terminal hexapeptide, which is crucial for its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg-Arg-Pro-Tyr-N-Me-Ile-Leu-OH typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids . Each amino acid is coupled to the growing peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
In an industrial setting, the production of This compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient and high-throughput production of peptides . The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
H-Arg-Arg-Pro-Tyr-N-Me-Ile-Leu-OH: can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues if present.
Reduction: Disulfide bonds can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids to create analogues with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid substitutions are typically performed during the SPPS process using protected amino acid derivatives.
Major Products Formed
The major products formed from these reactions include various analogues of the peptide with altered biological activities and stability profiles .
Scientific Research Applications
H-Arg-Arg-Pro-Tyr-N-Me-Ile-Leu-OH: has several scientific research applications:
Mechanism of Action
The mechanism of action of H-Arg-Arg-Pro-Tyr-N-Me-Ile-Leu-OH involves its interaction with neurotensin receptors, specifically NTS1 and NTS2 . Upon binding to these receptors, the peptide activates intracellular signaling pathways that modulate neurotransmitter release and neuronal excitability . This results in various physiological effects, including analgesia and modulation of blood pressure .
Comparison with Similar Compounds
Similar Compounds
Neurotensin (NT): The parent peptide from which H-Arg-Arg-Pro-Tyr-N-Me-Ile-Leu-OH is derived.
NT(8-13): A shorter fragment of neurotensin that retains biological activity.
Aprotinin: A serine protease inhibitor with a different sequence but similar peptide structure.
Uniqueness
This compound: is unique due to its specific sequence modifications, which enhance its stability and receptor selectivity compared to the native neurotensin peptide . These modifications make it a valuable tool for studying neurotensin receptor interactions and developing therapeutic agents .
Properties
Molecular Formula |
C39H66N12O8 |
---|---|
Molecular Weight |
831.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]-methylamino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C39H66N12O8/c1-6-23(4)31(34(55)49-29(37(58)59)20-22(2)3)50(5)35(56)28(21-24-13-15-25(52)16-14-24)48-33(54)30-12-9-19-51(30)36(57)27(11-8-18-46-39(43)44)47-32(53)26(40)10-7-17-45-38(41)42/h13-16,22-23,26-31,52H,6-12,17-21,40H2,1-5H3,(H,47,53)(H,48,54)(H,49,55)(H,58,59)(H4,41,42,45)(H4,43,44,46)/t23-,26-,27-,28-,29-,30-,31-/m0/s1 |
InChI Key |
AGCKRBKIEACUSP-VGPFALITSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N(C)C(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)N(C)C(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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